cis-3-Hexenoic acid

Description

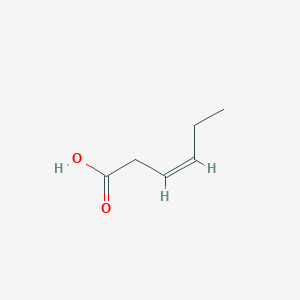

Cis-hex-3-enoic acid is a 3-hexenoic acid having the cis configuration.

Properties

IUPAC Name |

(Z)-hex-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHDAWYDNSXJQM-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883579 | |

| Record name | (Z)-3-Hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow clear liquid; Sweaty, cheesy, fruity aroma | |

| Record name | 3-Hexenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | cis-3-Hexenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

100.00 °C. @ 4.00 mm Hg | |

| Record name | 3-Hexenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | cis-3-Hexenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.971, 0.962-0.968 | |

| Record name | 3-Hexenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/63/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | cis-3-Hexenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1775-43-5, 4219-24-3 | |

| Record name | (Z)-3-Hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1775-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenoic acid, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrosorbic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexenoic acid, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-3-Hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENOIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H58C39ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hexenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

12 °C | |

| Record name | 3-Hexenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the Green Note: A Technical Guide to the Discovery and Isolation of cis-3-Hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenoic acid, a key contributor to the characteristic "green" aroma of freshly cut grass and many fruits, is a molecule of significant interest in the fields of flavor chemistry, agriculture, and potentially, therapeutics. As a member of the green leaf volatiles (GLVs), it plays a crucial role in plant defense mechanisms and communication. This technical guide provides an in-depth exploration of the discovery, isolation, and biosynthesis of cis-3-Hexenoic acid, tailored for professionals in research and development.

Historical Perspective and Discovery

The discovery of cis-3-Hexenoic acid is intrinsically linked to the broader investigation of "green leaf volatiles." While a singular moment of discovery for the acid is not well-documented, the foundational work on its corresponding alcohol, cis-3-hexen-1-ol (also known as leaf alcohol), paved the way for its identification. In the 1930s, Japanese agricultural chemist Sankichi Takei was the first to identify cis-3-hexen-1-ol in the volatile components of green tea leaves. Subsequent research into the composition of these green leaf volatiles, which are released upon plant tissue damage, led to the identification and characterization of a family of C6 compounds, including cis-3-Hexenoic acid. Its presence has since been reported in a variety of natural sources, including yellow passion fruit, raspberry, hop oil, and white wine.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of cis-3-Hexenoic acid is essential for its effective isolation, handling, and application.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 114.14 g/mol | --INVALID-LINK-- |

| CAS Number | 1775-43-5 | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | PubChem |

| Odor | Diffusive, cheese-like, mildly fruity, green, grassy | [1] |

| Boiling Point | 100 °C at 4.00 mm Hg | PubChem |

| Melting Point | 12 °C | PubChem |

| Density | 0.958-0.971 g/cm³ | PubChem |

| Refractive Index | 1.437-1.443 | PubChem |

| Solubility | Practically insoluble in water; soluble in ethanol | PubChem |

Biosynthesis: The Lipoxygenase (LOX) Pathway

cis-3-Hexenoic acid is a natural product synthesized in plants through the lipoxygenase (LOX) pathway, which is activated in response to tissue damage. This pathway is a critical component of the plant's defense mechanism.

Experimental Protocols

Isolation from Plant Material

The following protocol describes a general method for the isolation of cis-3-Hexenoic acid from fresh green leaves, such as spinach or mint, based on common techniques for green leaf volatile extraction.

Protocol Details:

-

Plant Material Preparation:

-

Harvest fresh, undamaged green leaves.

-

Wash the leaves thoroughly with deionized water and pat dry.

-

Homogenize the leaves in a blender with a minimal amount of distilled water to facilitate the enzymatic release of volatiles.

-

-

Steam Distillation:

-

Transfer the homogenate to a steam distillation apparatus.

-

Gently steam distill the mixture to co-distill the volatile compounds with water.

-

Collect the aqueous distillate in a chilled receiving flask.

-

-

Extraction:

-

Transfer the distillate to a separatory funnel.

-

Perform a liquid-liquid extraction using a low-boiling-point, water-immiscible organic solvent such as diethyl ether or dichloromethane. Repeat the extraction three times to ensure complete recovery.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined organic phase over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried solution to remove the drying agent.

-

Carefully remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Analysis:

-

The crude extract can be further purified by column chromatography on silica gel if necessary.

-

The final product should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and purity assessment, and by Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

-

Chemical Synthesis: Oxidation of cis-3-Hexen-1-ol

A common and effective method for the laboratory synthesis of cis-3-Hexenoic acid is the oxidation of its corresponding alcohol, cis-3-hexen-1-ol. The Jones oxidation is a classic method for this transformation.

Reaction Scheme:

Detailed Protocol:

-

Preparation of Jones Reagent:

-

Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄).

-

Slowly add this solution to a flask containing acetone, while cooling in an ice bath. The resulting solution is the Jones reagent.

-

-

Oxidation:

-

Dissolve cis-3-hexen-1-ol in acetone in a separate flask equipped with a magnetic stirrer and a dropping funnel, and cool it in an ice bath.

-

Slowly add the prepared Jones reagent dropwise to the alcohol solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 20°C.

-

The reaction progress can be monitored by the color change from orange-red (Cr⁶⁺) to green (Cr³⁺).

-

Once the addition is complete, allow the reaction to stir at room temperature for a few hours until completion (monitored by TLC or GC).

-

-

Work-up and Purification:

-

Quench the reaction by the dropwise addition of isopropanol until the orange color disappears completely.

-

Dilute the reaction mixture with water and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.

-

Acidify the aqueous layer with dilute HCl and then extract the cis-3-Hexenoic acid back into diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude cis-3-Hexenoic acid.

-

The crude acid can be purified by vacuum distillation.

-

Data Presentation: Analytical Characterization

The identity and purity of isolated or synthesized cis-3-Hexenoic acid are confirmed using various analytical techniques.

| Analytical Technique | Expected Results |

| Gas Chromatography (GC) | A single major peak at a characteristic retention time. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 114, along with characteristic fragmentation patterns. |

| ¹H NMR | Signals corresponding to the vinylic, allylic, and aliphatic protons with appropriate chemical shifts, multiplicities, and coupling constants confirming the cis stereochemistry. |

| ¹³C NMR | Signals corresponding to the six distinct carbon atoms, including the carboxyl carbon and the two sp² carbons of the double bond. |

Conclusion

cis-3-Hexenoic acid, a fascinating molecule with a rich biological context and significant commercial applications, can be obtained from both natural sources and through chemical synthesis. This guide has provided a detailed overview of its discovery, biosynthesis, and detailed protocols for its isolation and synthesis. The provided information is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important natural product.

References

A Technical Guide to the Natural Sources of cis-3-Hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenoic acid is a C6 unsaturated fatty acid that contributes to the characteristic fresh and green aroma of many fruits and plants. While its sensory properties are of interest to the flavor and fragrance industries, its biological role and potential pharmacological activities are areas of growing scientific inquiry. This technical guide provides an in-depth overview of the natural sources of cis-3-Hexenoic acid, its biosynthetic pathway, and methodologies for its analysis.

Natural Occurrence of cis-3-Hexenoic Acid and Related C6 Volatiles

cis-3-Hexenoic acid is a volatile organic compound found in a variety of fruits. While quantitative data for the acid itself is limited in publicly available literature, its immediate precursors and related C6 compounds, cis-3-hexenal and cis-3-hexenol, have been quantified in several sources. These compounds are key components of the "green leaf volatiles" (GLVs) that are released upon tissue damage in plants.

Table 1: Quantitative Data of cis-3-Hexenoic Acid and Related C6 Compounds in Various Fruits

| Natural Source | Compound | Concentration Range | Reference(s) |

| Raspberry (Rubus idaeus) | cis-3-Hexenoic acid | Not explicitly quantified, but identified as a volatile acid component. | [1][2][3][4][5] |

| Hexanoic acid | Up to 19.3 mg/kg | [2][6] | |

| Passion Fruit (Passiflora edulis) | cis-3-Hexenoic acid | Not explicitly quantified, but related esters are major volatile components. | [7][8][9][10][11] |

| Various Fatty Acids | Linoleic acid (65.72%), Oleic acid (17.9%), Palmitic acid (11.41%) in seed oil. | [12] | |

| Kiwi Fruit (Actinidia deliciosa) | cis-3-Hexenoic acid | Not explicitly quantified, but various volatile acids are present. | [13][14][15] |

| (E)-2-Hexenal | Identified as a major volatile. | [16] |

Note: The quantification of volatile fatty acids like cis-3-Hexenoic acid can be challenging due to their reactivity and low concentrations. The data presented often focuses on more abundant related compounds. Further targeted quantitative studies are needed to establish precise concentration ranges of cis-3-Hexenoic acid in these and other natural sources.

Biosynthesis of cis-3-Hexenoic Acid

cis-3-Hexenoic acid is synthesized in plants through the oxylipin pathway, a metabolic cascade initiated by the oxygenation of polyunsaturated fatty acids. The primary precursor for C6 volatiles is α-linolenic acid.

The key enzymatic steps are:

-

Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of α-linolenic acid to form 13-hydroperoxy-linolenic acid.

-

Hydroperoxide Lyase (HPL): This enzyme cleaves the 13-hydroperoxy-linolenic acid to produce the highly reactive C6 aldehyde, cis-3-hexenal.

-

Aldehyde Dehydrogenase (ALDH): cis-3-Hexenal is then oxidized to cis-3-Hexenoic acid. This step is catalyzed by an aldehyde dehydrogenase, which utilizes NAD(P)+ as a cofactor.

Experimental Protocols

The analysis of cis-3-Hexenoic acid from natural sources typically involves extraction of volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Sample Preparation and Extraction

A generalized protocol for the extraction of volatile fatty acids from fruit tissue is as follows:

-

Homogenization: A known weight of fresh plant material (e.g., 5-10 g) is homogenized in a chilled solvent, such as a mixture of methanol and water, to quench enzymatic activity.

-

Internal Standard Addition: A known amount of an internal standard (e.g., a deuterated analog of a short-chain fatty acid) is added to the homogenate for accurate quantification.

-

Extraction: The homogenate is subjected to solvent extraction, often using a nonpolar solvent like hexane or diethyl ether, to partition the volatile organic compounds. This may be performed using liquid-liquid extraction or solid-phase microextraction (SPME).

-

Concentration: The organic extract is carefully concentrated under a gentle stream of nitrogen to a small volume.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A capillary column with a polar stationary phase (e.g., a wax-type column like DB-WAX or FFAP) is typically employed for the separation of fatty acids.

-

Injection: A small volume (e.g., 1 µL) of the concentrated extract is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C).

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) of the resulting fragments is scanned over a range (e.g., 35-350 amu).

-

Identification and Quantification: Compounds are identified by comparing their mass spectra and retention times to those of authentic standards. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Conclusion

cis-3-Hexenoic acid is a naturally occurring volatile compound that contributes to the aroma of various fruits. Its biosynthesis from α-linolenic acid via the oxylipin pathway is a key process in plant defense and signaling. While its presence is established in sources like raspberries and passion fruit, precise quantitative data remains an area for further research. The methodologies outlined in this guide provide a framework for the extraction and analysis of this and other short-chain fatty acids from complex biological matrices, enabling further investigation into their roles in plant biology and their potential applications in various scientific fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Volatilomics of raspberry fruit germplasm by combining chromatographic and direct-injection mass spectrometric techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Volatilomics of raspberry fruit germplasm by combining chromatographic and direct-injection mass spectrometric techniques [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. The chemistry of passion fruit [wwwchem.uwimona.edu.jm]

- 8. Volatile aroma compounds of passion fruit seed Oils: HS-GC-IMS analysis and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. myfoodresearch.com [myfoodresearch.com]

- 11. HS–GC–MS–O analysis and sensory acceptance of passion fruit during maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Passion fruit (Passiflora edulis Sims) by-products as a source of bioactive compounds for non-communicable disease prevention: extraction methods and mechanisms of action: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aroma active components in aqueous kiwi fruit essence and kiwi fruit puree by GC-MS and multidimensional GC/GC-O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Tracing internal quality and aroma of a red-fleshed kiwifruit during ripening by means of GC-MS and E-nose - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of cis-3-Hexenoic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of cis-3-hexenoic acid, a key green leaf volatile (GLV) in plants. GLVs are C6 compounds, including aldehydes, alcohols, and their esters, that are crucial for plant defense signaling and contribute to the characteristic aroma of freshly cut grass.[1][2] This document details the core biochemical pathway, presents quantitative data from relevant studies, outlines experimental protocols, and provides visualizations of the metabolic process.

Core Biosynthesis Pathway

The synthesis of cis-3-hexenoic acid is initiated in response to tissue damage, such as from herbivory or mechanical wounding.[3] It is a multi-step enzymatic cascade originating from polyunsaturated fatty acids present in plant cell membranes. The pathway is a branch of the broader lipoxygenase (LOX) pathway.[2][4]

The key steps are as follows:

-

Substrate Release : Upon cell disruption, lipases hydrolyze lipids in the cell membrane to release free polyunsaturated fatty acids, primarily α-linolenic acid (ALA).[2]

-

Oxygenation : The enzyme lipoxygenase (LOX) catalyzes the stereospecific dioxygenation of α-linolenic acid.[2] Specifically, 13-LOX oxidizes ALA to form 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT) .[3][5]

-

Cleavage : The unstable 13-HPOT is then cleaved by the enzyme 13-hydroperoxide lyase (13-HPL) . This reaction yields two fragments: the C6 aldehyde (Z)-3-hexenal and the C12 oxo-acid 12-oxo-(9Z)-dodecenoic acid.[3][6]

-

Oxidation : (Z)-3-hexenal is subsequently oxidized to cis-3-hexenoic acid . This conversion is catalyzed by an aldehyde dehydrogenase (ALDH) enzyme, which utilizes NAD(P)+ as a cofactor to convert the aldehyde functional group into a carboxylic acid.[7][8]

This core pathway is summarized in the diagram below.

It is important to note that (Z)-3-hexenal is a branch point. It can be reduced by alcohol dehydrogenase (ADH) to form (Z)-3-hexenol, another significant GLV.[9][10][11] The balance between the oxidative and reductive pathways determines the final composition of the emitted GLV blend.[12]

Quantitative Data Summary

The efficiency and kinetics of the biosynthetic enzymes are influenced by various factors. The following tables summarize key quantitative data from studies on the enzymes involved in this pathway.

Table 1: Optimal Conditions for Key Enzymes

| Enzyme | Plant Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Hydroperoxide Lyase (HPL) | Tomato Fruit | 7.0 | 30 | [3] |

| Hydroperoxide Lyase (HPL) | Tomato Fruit (E. coli expressed) | 6.0 | Not Specified | [3] |

| Hydroperoxide Lyase (HPL) | Melon Fruit | 7.5 | Not Specified | [3] |

| Hydroperoxide Lyase (HPL) | Cucumber | 5.5 | Not Specified | [3] |

| Hydroperoxide Lyase (HPL) | Mint Leaves | 7.0 | 15 | [6] |

| Alcohol Dehydrogenase (ADH) | Baker's Yeast (Commercial) | 5.5 | 45 | [9] |

Table 2: Conversion Yields and Product Formation

| Reaction | Enzyme Source | Initial Substrate | Concentration | Product | Conversion Yield | Time | Reference |

| 13-HPOT Cleavage | Mint (M. veridis) extract | 13-HPOT | 0.2 mM | (Z)-3-Hexenal | 52.5% (max) | 15 min | [6] |

| 13-HPOT Cleavage | Mint (M. veridis) extract | 13-HPOT | 15 mM | (Z)-3-Hexenal | 3.3% | 15 min | [6] |

| (Z)-3-Hexenal Reduction | Pichia anomala | (Z)-3-Hexenal | 0.067 mM | (Z)-3-Hexenol | >90% | Not Specified | [13] |

| (Z)-3-Hexenal Reduction | Yeast ADH | (Z)-3-Hexenal | Not Specified | (Z)-3-Hexenol | 82% | 20 min | [9] |

Experimental Protocols

Elucidating the biosynthesis of cis-3-hexenoic acid involves a series of biochemical and analytical techniques. Below are generalized protocols for key experiments.

Extraction and Assay of Hydroperoxide Lyase (HPL) Activity

This protocol is adapted from methodologies used for HPL extraction from mint and tomato leaves.[3][6]

Objective: To extract HPL from plant tissue and measure its activity by quantifying the production of (Z)-3-hexenal from 13-HPOT.

Materials:

-

Fresh plant leaves (e.g., mint, tomato)

-

Extraction Buffer (e.g., 100 mM phosphate buffer, pH 7.0, containing protease inhibitors)

-

Substrate: 13(S)-hydroperoxy-linolenic acid (13-HPOT)

-

Liquid nitrogen

-

Centrifuge (refrigerated)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with headspace sampler

-

Reaction vials

Procedure:

-

Enzyme Extraction:

-

Harvest fresh, young leaves and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract.

-

-

Enzyme Assay:

-

Add a defined volume of the crude enzyme extract to a reaction vial.

-

Initiate the reaction by adding a known concentration of the 13-HPOT substrate.

-

Incubate the reaction at the optimal temperature (e.g., 15°C for mint HPL) for a specific time (e.g., 15 minutes).[6]

-

Terminate the reaction (e.g., by adding a strong acid or by rapid heating).

-

-

Product Analysis:

-

Analyze the volatile products in the headspace of the reaction vial using a GC-MS system.

-

Identify (Z)-3-hexenal based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount of product formed to determine enzyme activity.

-

Analysis of Aldehyde Dehydrogenase (ALDH) Activity

This protocol describes a general method for assessing the conversion of (Z)-3-hexenal to cis-3-hexenoic acid.

Objective: To determine the ALDH activity in a plant extract by monitoring the substrate-dependent formation of NAD(P)H or the production of the carboxylic acid.

Materials:

-

Crude or purified plant protein extract

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Substrate: (Z)-3-hexenal

-

Cofactor: NAD+ or NADP+

-

Spectrophotometer or HPLC system

-

Reaction cuvettes or vials

Procedure:

-

Spectrophotometric Assay:

-

Prepare a reaction mixture in a quartz cuvette containing assay buffer, a defined concentration of the cofactor (NAD+), and the plant extract.

-

Initiate the reaction by adding (Z)-3-hexenal.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the enzyme activity based on the rate of NADH production using the Beer-Lambert law.

-

-

Chromatographic Assay (HPLC):

-

Set up the reaction as described above but in a larger volume.

-

Incubate for a fixed period.

-

Terminate the reaction (e.g., by adding acid).

-

Analyze the reaction mixture using a suitable HPLC method (e.g., reverse-phase column) to separate and quantify the remaining (Z)-3-hexenal and the newly formed cis-3-hexenoic acid.

-

Compare peak areas to those of known standards for quantification.

-

This guide provides a foundational understanding of the cis-3-hexenoic acid biosynthesis pathway. Further research into the specific ALDH isozymes involved and the regulatory mechanisms controlling the metabolic flux at the (Z)-3-hexenal branch point will be critical for a complete picture of GLV production in plants.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 3. ias.ac.in [ias.ac.in]

- 4. Modification of 13-hydroperoxide lyase expression in olive affects plant growth and results in altered volatile profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Hydroperoxide-lyase activity in mint leaves. Volatile C6-aldehyde production from hydroperoxy-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]

- 9. orbi.uliege.be [orbi.uliege.be]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

Cis-3-Hexenoic Acid and its Analogs as Insect Semiochemicals: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of cis-3-Hexenoic acid and its closely related C6 volatile analogs, particularly cis-3-hexen-1-ol, in the context of insect chemical communication. While direct evidence for cis-3-Hexenoic acid as a primary pheromone component is limited in current literature, this document explores its position within the broader class of short-chain fatty acids and green leaf volatiles (GLVs) that play a crucial role as semiochemicals. We consolidate quantitative data on insect electrophysiological and behavioral responses to these compounds, provide detailed experimental protocols for their study, and present visualizations of key biological and experimental pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in entomology, chemical ecology, and the development of novel pest management strategies.

Introduction: The Role of C6 Volatiles in Insect Communication

Insects rely on a sophisticated chemical language to navigate their environment, locate mates, find food, and avoid predators. Pheromones, chemical signals used for intraspecific communication, are a cornerstone of this language.[1] These compounds are often derived from common metabolic pathways, including fatty acid biosynthesis.[2][3]

The C6 family of "green leaf volatiles" (GLVs), which includes aldehydes, alcohols, and esters, are renowned for the characteristic scent of freshly cut grass. These compounds, primarily released by plants upon damage, serve as critical cues for many insect species.[4] Among these, cis-3-hexen-1-ol (leaf alcohol) and its derivatives are well-documented as insect attractants and have been identified as components of pheromone blends.[5]

Cis-3-Hexenoic acid belongs to this family of short-chain fatty acids. While many pheromones are fatty acid derivatives such as alcohols, aldehydes, and esters, the direct role of the acid form is less frequently documented.[2] However, related compounds like hexanoic acid have been identified in the trail pheromone of the termite Zootermopsis nevadensis, indicating that short-chain fatty acids are indeed utilized as pheromones in some species.[6] This guide will focus on the well-documented activities of C6 analogs as a framework for understanding the potential role and study of cis-3-Hexenoic acid.

Quantitative Data: Insect Responses to C6 Volatiles

Quantitative data from electroantennography (EAG) provides insight into the sensitivity of an insect's olfactory system to specific compounds. Below are tables summarizing EAG responses to hexanoic acid and the closely related C6 alcohol, cis-3-hexen-1-ol, across various insect species.

Table 1: Normalized Electroantennogram (EAG) Responses to Hexanoic Acid

| Insect Species | Sex | Normalized EAG Response (mean ± SE)¹ |

| Drosophila melanogaster | Male | 0.45 ± 0.05 |

| Heliothis virescens | Male | 0.20 ± 0.03 |

| Helicoverpa zea | Male | 0.30 ± 0.04 |

| Ostrinia nubilalis | Male | 0.25 ± 0.04 |

| Microplitis croceipes | Female | 0.35 ± 0.06 |

| ¹Responses were normalized against the average EAG response to cis-3-hexen-1-ol for each respective species, where the response to cis-3-hexen-1-ol is 1.0. Data compiled from Park et al. (2002).[2][3] |

Table 2: Absolute Electroantennogram (EAG) Responses to C6 Alcohols in Athetis dissimilis

| Compound | Sex | EAG Response (mV, mean ± SE) |

| cis-3-hexen-1-ol | Male | 1.30 ± 0.10 |

| trans-2-hexen-1-ol | Male | 1.27 ± 0.18 |

| cis-2-hexen-1-ol | Female | 0.44 ± 0.04 |

| trans-2-hexen-1-ol | Female | 0.44 ± 0.04 |

| Data from a study on host plant volatiles for Athetis dissimilis.[7] |

Biosynthesis and Olfactory Signaling Pathways

Biosynthesis of C6 Green Leaf Volatiles

The biosynthesis of C6 volatiles like cis-3-hexenol is well-understood in plants and serves as a model for their origin as environmental semiochemicals. The pathway begins with linolenic acid and involves two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL).[4] While insects can synthesize many fatty acids de novo, GLVs are often sequestered from host plants or produced by symbiotic microorganisms.

Caption: Biosynthesis of C6 GLVs from linolenic acid in plants.

Insect Olfactory Signal Transduction

The perception of volatile compounds in insects begins in olfactory sensory neurons (OSNs) housed within sensilla on the antennae. Odorants bind to olfactory receptors (ORs), which are ligand-gated ion channels. Most functional ORs are heterodimers, consisting of a variable, odor-specific subunit (OrX) and a highly conserved co-receptor subunit (Orco).[6][8] Binding of a ligand like cis-3-Hexenoic acid or its analogs to an OrX subunit would trigger a conformational change, opening the ion channel and causing depolarization of the neuron. This electrical signal is then transmitted to the antennal lobe for processing.

Caption: Pathway of odorant detection in an insect olfactory neuron.

Experimental Protocols

A multi-faceted approach is required to identify and characterize an insect pheromone. This involves collecting and analyzing volatile chemicals, testing their electrophysiological activity, and confirming their behavioral effects.

General Workflow for Pheromone Identification

The process begins with the collection of volatiles from the insect, followed by chemical analysis to identify potential semiochemicals. These candidates are then tested for biological activity using EAG and behavioral assays.

Caption: A typical workflow for insect pheromone research.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify volatile compounds from an insect source.

Materials:

-

Sample Source: Insect pheromone glands or headspace collection filter (e.g., SPME fiber).

-

Solvents: High-purity hexane.

-

Internal Standard: A known amount of a non-biologically active compound with a different retention time (e.g., tetradecane).

-

GC-MS system with a low-bleed capillary column (e.g., DB-5ms).

Procedure:

-

Sample Preparation (Gland Extraction):

-

Under a microscope, carefully dissect the putative pheromone gland from a chilled insect.

-

Place the dissected gland into a 100 µL glass vial insert containing 20 µL of hexane and the internal standard.

-

Allow the gland to extract for 30 minutes at room temperature.[9]

-

-

Sample Preparation (SPME):

-

Place a live, calling insect (e.g., a female moth during scotophase) into a clean glass chamber.

-

Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the insect for a defined period (e.g., 1-4 hours).[9]

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the hexane extract or thermally desorb the SPME fiber in the heated GC inlet (e.g., 250°C).[9]

-

GC Program:

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 50°C, hold for 2 min, then ramp at 10°C/min to 280°C, and hold for 10 min.[3]

-

-

MS Program:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of authentic synthetic standards.[7]

-

Quantify compounds by comparing their peak areas to the peak area of the internal standard.

-

Protocol: Electroantennography (EAG)

Objective: To measure the summed electrical potential from olfactory neurons on an insect antenna in response to an odor stimulus.

Materials:

-

Live insects (e.g., 1-3 day old virgin adults).

-

Dissecting microscope, fine forceps, and scalpel.

-

Glass capillary microelectrodes and a microelectrode puller.

-

Electrode holders and micromanipulators.

-

EAG amplifier and data acquisition system.

-

Purified, humidified air stream for continuous flow and stimulus delivery.

-

Synthetic odorant solutions in a solvent like mineral oil or hexane, applied to filter paper strips.

Procedure:

-

Antenna Preparation:

-

Immobilize a live insect after chilling it on ice.

-

Using a scalpel, excise one antenna at its base.

-

Immediately mount the antenna between two electrodes filled with a saline solution (e.g., Ringer's solution). The basal end connects to the reference electrode and the distal tip (with the very end clipped off) connects to the recording electrode.[6][10]

-

-

Recording Setup:

-

Position the mounted antenna in a continuous, purified air stream (e.g., 0.5 L/min) directed over the preparation.

-

Allow the preparation to stabilize for several minutes until a steady baseline potential is achieved.

-

-

Stimulus Delivery:

-

A filter paper strip treated with a known concentration of the test compound (e.g., 10 µg in 10 µL solvent) is placed inside a Pasteur pipette.

-

The tip of the pipette is inserted into a hole in the main air tube.

-

A puff of air (e.g., 0.5 seconds, 0.1 L/min) is injected through the pipette, carrying the odorant into the continuous air stream and over the antenna.

-

-

Data Acquisition and Analysis:

-

Record the voltage deflection (depolarization) from the baseline upon stimulus presentation. The peak amplitude of this deflection is the EAG response, typically measured in millivolts (mV).

-

Present a solvent blank as a negative control and a known standard (e.g., cis-3-hexen-1-ol) as a positive control periodically to check for antenna viability.[1]

-

Normalize responses by subtracting the solvent control response and/or expressing them as a percentage of the positive control response.

-

Protocol: Two-Choice Olfactometer Bioassay

Objective: To determine the behavioral preference of an insect between two different odor sources.

Materials:

-

Y-tube or four-arm olfactometer made of glass.

-

Purified, humidified air source with flow meters.

-

Insect release chamber and trapping vials.

-

Odor sources: Filter paper treated with the synthetic test compound in one arm and a solvent blank in the other.

-

Red light source for observation of nocturnal insects.

Procedure:

-

Setup:

-

Connect the olfactometer arms to the air source, ensuring equal airflow through each arm (e.g., 0.4 L/min).

-

Place the odor source (test compound on filter paper) and the control source (solvent blank on filter paper) at the upwind end of their respective arms.

-

-

Bioassay:

-

Acclimatize insects to the experimental conditions for at least 30 minutes.

-

Introduce a single insect into the downwind end of the olfactometer.

-

Allow the insect a set amount of time (e.g., 10 minutes) to make a choice. A choice is recorded when the insect walks a certain distance (e.g., two-thirds of the way) down one of the arms.[4]

-

Insects that do not make a choice within the time limit are recorded as "no choice."

-

-

Data Analysis:

-

After testing a sufficient number of insects (e.g., n=50), rotate the olfactometer and switch the positions of the test and control arms to avoid positional bias.

-

Analyze the choice data using a Chi-square (χ²) test to determine if the preference for the test compound is statistically significant compared to the control.

-

Conclusion and Future Directions

The study of C6 green leaf volatiles, particularly cis-3-hexen-1-ol and its esters, has provided significant insights into insect chemical ecology. These compounds are potent semiochemicals that mediate host-plant location, oviposition, and mating behaviors across diverse insect orders. Quantitative electrophysiological and behavioral data confirm their importance.

While the specific role of cis-3-Hexenoic acid as a pheromone component remains less defined, its structural similarity to these active compounds suggests it is a relevant area for future investigation. The experimental protocols detailed in this guide provide a robust framework for such research. Future studies should focus on comprehensive volatile profiling of insect species known to respond to GLVs, with a specific search for cis-3-Hexenoic acid. Should it be identified, subsequent research could elucidate its specific behavioral function, identify the cognate olfactory receptors, and unravel its biosynthetic pathway within the insect, potentially opening new avenues for the development of targeted and sustainable pest management technologies.

References

- 1. Semiochemical Compounds: cis-cis-cis-trans-cis-cis [pherobase.com]

- 2. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fatty Acid Origin of Insect Pheromones [ouci.dntb.gov.ua]

- 5. Southern green stink bug - Biocontrol, Damage and Life Cycle [koppert.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Pheromones and Semiochemicals of Nezara viridula (Heteroptera: Pentatomidae), the Southern green stink bug [pherobase.com]

- 8. researchgate.net [researchgate.net]

- 9. Olfactory detection of a bacterial short-chain fatty acid acts as an orexigenic signal in Drosophila melanogaster larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of cis-3-Hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Hexenoic acid, also known as (Z)-3-hexenoic acid, is an unsaturated carboxylic acid that belongs to the family of "green leaf volatiles" (GLVs). These compounds are responsible for the characteristic fresh, grassy scent of newly cut grass and damaged leaves. While its precursor, cis-3-hexenol, has been more extensively studied for its role in plant defense and signaling, cis-3-Hexenoic acid itself is a molecule of growing interest due to its presence in various natural products and its potential applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological context of cis-3-Hexenoic acid.

Chemical Structure and Properties

The structure of cis-3-Hexenoic acid is characterized by a six-carbon chain containing a cis (or Z) configured double bond between the third and fourth carbon atoms and a carboxylic acid functional group at the C1 position.

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of cis-3-Hexenoic acid is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (3Z)-hex-3-enoic acid | [1] |

| CAS Number | 1775-43-5 | [2] |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Green, grassy, sweaty, fruity, cheesy, acidic | [4] |

| Boiling Point | 106-110 °C at 16 mmHg | [4] |

| Melting Point | 12 °C | [5] |

| Density | 0.965 g/cm³ | [4] |

| Refractive Index | 1.439-1.445 | [4] |

| Vapor Pressure | 0.054 mmHg at 25°C | [4] |

| Flash Point | 108 °C | [4] |

| pKa | 4.51 ± 0.10 (Predicted) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of cis-3-Hexenoic acid.

Mass Spectrometry: The electron ionization (EI) mass spectrum of cis-3-Hexenoic acid shows a molecular ion peak (M⁺) at m/z 114. Key fragment ions are observed at m/z 41, 55, 60, and 68.[1] The fragmentation pattern is consistent with the cleavage of the carboxylic acid group and fragmentation of the alkyl chain.[6][7]

Infrared (IR) Spectroscopy: The IR spectrum of cis-3-Hexenoic acid is expected to show characteristic absorption bands for the carboxylic acid and alkene functional groups. A broad O-H stretch from the carboxylic acid is anticipated around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700-1725 cm⁻¹, a C=C stretch around 1650 cm⁻¹, and a =C-H bend for the cis-alkene around 675-730 cm⁻¹.

Experimental Protocols

Synthesis of cis-3-Hexenoic Acid

A common laboratory-scale synthesis of cis-3-Hexenoic acid involves the oxidation of its corresponding alcohol, cis-3-hexen-1-ol.[10] A detailed three-step protocol starting from 3-hexyn-1-ol is outlined below.[10]

Step 1: Synthesis of cis-3-Hexen-1-ol This step involves the stereoselective reduction of the triple bond in 3-hexyn-1-ol to a cis-double bond.

-

Procedure: In a hydrogenation flask, dissolve 3-hexyn-1-ol in ethanol. Add 5% palladium on alumina (Pd/Al₂O₃) as a catalyst. Purge the flask with hydrogen gas and stir the mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by gas chromatography (GC). Upon completion, filter the mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude cis-3-hexen-1-ol. Purify the product by fractional distillation under reduced pressure.[10]

Step 2: Jones Oxidation of cis-3-Hexen-1-ol This step converts the primary alcohol to a carboxylic acid.

-

Procedure: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water. In a separate flask, dissolve cis-3-hexen-1-ol in acetone and cool the solution in an ice bath. Add the Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20 °C. Continue the addition until a persistent orange color is observed. Stir the reaction mixture for an additional 2 hours at room temperature. Quench the excess oxidant with isopropanol. Dilute the mixture with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude cis-3-Hexenoic acid.[10]

Step 3: Purification

-

Procedure: Purify the crude cis-3-Hexenoic acid by vacuum distillation.[10]

An alternative method for the synthesis of the precursor cis-3-hexenal from cis-3-hexenol involves oxidation using o-iodoxybenzoic acid (IBX) as a catalyst in dimethyl sulfoxide (DMSO).[11]

Chemical Reactions

cis-3-Hexenoic acid undergoes reactions typical of both carboxylic acids and alkenes.

1. Esterification: As a carboxylic acid, it readily undergoes Fischer esterification with alcohols in the presence of an acid catalyst to form esters.[12] These esters often possess pleasant fruity or green aromas and are used in the flavor and fragrance industry.[13]

-

General Protocol (Fischer Esterification): In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of cis-3-Hexenoic acid, an excess of the desired alcohol (often used as the solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid) is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap to drive the equilibrium towards the ester product. Upon completion, the reaction mixture is worked up by washing with aqueous base to remove unreacted acid, followed by purification of the ester, typically by distillation.[10][12]

2. Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, cis-3-hexen-1-ol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). The double bond is typically unaffected under these conditions.

3. Halogenation: The carbon-carbon double bond can undergo electrophilic addition reactions with halogens such as bromine (Br₂) or chlorine (Cl₂). The addition of bromine to a cis-alkene typically proceeds via an anti-addition mechanism, resulting in the formation of a racemic mixture of dibromides.[14][15]

4. Oxidation: The double bond can be cleaved by strong oxidizing agents like ozone (O₃) followed by a workup, or potassium permanganate (KMnO₄) under harsh conditions, to yield smaller carboxylic acids or aldehydes.

Biological Activity and Signaling Pathways

Direct research on the specific biological activities and signaling pathways of cis-3-Hexenoic acid is limited. However, its close relationship with other green leaf volatiles (GLVs) provides a strong indication of its potential biological roles, particularly in plant--plant and plant-insect interactions.

GLVs, including cis-3-hexenol, are released by plants in response to mechanical damage or herbivory.[16] These volatiles can act as signaling molecules.[16] The biosynthesis of GLVs originates from the lipoxygenase (LOX) pathway, where polyunsaturated fatty acids are converted to volatile C6 aldehydes, which are then interconverted to alcohols and esters.[16] It is plausible that cis-3-Hexenoic acid is also a component of this volatile blend or a metabolic product of other GLVs.

References

- 1. 3-Hexenoic acid, (Z)- | C6H10O2 | CID 5355152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-3-Hexenoic acid [webbook.nist.gov]

- 3. CIS-3-HEXENOIC ACID | 4219-24-3 [chemicalbook.com]

- 4. cis-3-Hexenoic acid|lookchem [lookchem.com]

- 5. cis-3-Hexenoic acid|lookchem [lookchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. trans-3-Hexenoic acid(1577-18-0) 13C NMR [m.chemicalbook.com]

- 9. bmse000369 Cis-3-hexen-1-ol at BMRB [bmrb.io]

- 10. benchchem.com [benchchem.com]

- 11. CN103242146A - Preparation method of cis-3-hexenal - Google Patents [patents.google.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. EP0481147A1 - Process for the preparation of cis-3-hexene-1-ol from unsaturated fatty acids - Google Patents [patents.google.com]

- 14. allen.in [allen.in]

- 15. Halogen addition reaction - Wikipedia [en.wikipedia.org]

- 16. foreverest.net [foreverest.net]

cis-3-Hexenoic acid CAS number and molecular weight

An In-depth Technical Guide to cis-3-Hexenoic Acid

This guide provides essential technical data for researchers, scientists, and drug development professionals working with cis-3-Hexenoic acid. The information is presented to facilitate easy access and comparison for experimental and developmental applications.

Core Properties of cis-3-Hexenoic Acid

cis-3-Hexenoic acid is a monounsaturated short-chain fatty acid. Below is a summary of its key identifiers and physicochemical properties.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 1775-43-5 | [1][2][3] |

| Molecular Weight | 114.14 g/mol | [4] |

| Molecular Formula | C6H10O2 | [2][4][5] |

Experimental Protocols

Detailed experimental methodologies are crucial for reproducibility and advancing research. While specific experimental protocols for the synthesis or application of cis-3-Hexenoic acid can vary widely depending on the research context, a generalized workflow for its characterization would typically involve techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

-

Purity and Identity Analysis via GC-MS: A sample of cis-3-Hexenoic acid is vaporized and separated on a GC column. The retention time provides a preliminary identification, while the mass spectrometer fragments the molecule, yielding a characteristic mass spectrum that confirms its identity and purity.

-

Structural Elucidation via NMR: ¹H and ¹³C NMR spectroscopy are used to confirm the carbon skeleton and the cis configuration of the double bond. The chemical shifts, coupling constants, and integration of the proton signals provide definitive structural information.

Visualized Data and Relationships

The following diagrams illustrate key information and workflows related to cis-3-Hexenoic acid.

Caption: Key identifiers for cis-3-Hexenoic acid.

Caption: General experimental workflow for characterization.

References

The Dawn of "Green" Communication: An In-depth Technical Guide to Early Studies on Green Leaf Volatiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characteristic "green" odor released from freshly cut grass or damaged leaves is a complex cocktail of volatile organic compounds known as green leaf volatiles (GLVs). These C6-aldehydes, alcohols, and their esters are not merely byproducts of injury but are now understood to be critical signaling molecules in plant defense, plant-plant communication, and interactions with insects and pathogens. This technical guide delves into the foundational research that first brought these ubiquitous compounds to the attention of the scientific community, providing a detailed look at the early experimental methodologies, the quantitative data that underpinned initial hypotheses, and the nascent understanding of the biochemical pathways involved. While the history of GLVs dates back to the late 19th century with the initial detection of aldehyde components in plant distillates, the pioneering work in the 1980s revolutionized our understanding of their ecological significance.[1]

I. Foundational Discoveries in Green Leaf Volatile Research

The earliest inklings of GLVs in scientific literature can be traced back to 1881, when Reinke and his colleagues at the University of Göttingen reported the presence of an aldehyde in the steam distillate of plant leaves.[1] However, it was not until 1912 that Curtius and Franzen at Heidelberg University successfully isolated and identified this aldehyde from European hornbeam (Carpinus betulus) as 2-hexenal.[1] These early studies were primarily focused on the chemical composition of plant essences.

The paradigm shifted dramatically in the early 1980s with two independent studies that laid the groundwork for the field of plant-plant communication.

The "Talking Trees" Hypothesis: Baldwin and Schultz (1983)

In a seminal 1983 paper published in Science, Ian Baldwin and Jack Schultz provided the first compelling evidence that plants could communicate through airborne signals.[1] Their work demonstrated that undamaged poplar and sugar maple saplings exposed to air from damaged neighbors increased their own production of defensive phenolic compounds.

Independent Corroboration: Rhoades (1983)

Concurrently, David Rhoades published findings that supported the airborne communication hypothesis. He observed that willows adjacent to those infested with tent caterpillars showed increased levels of defensive chemicals, making them less palatable to the herbivores. This work, along with that of Baldwin and Schultz, sparked a wave of research into the chemical ecology of plant communication.

II. Experimental Protocols of Early GLV Research

The methodologies employed in these early studies, while rudimentary by today's standards, were innovative for their time and provided the first quantitative insights into the effects of GLVs.

Baldwin and Schultz (1983): Inter-plant Communication in a Controlled Environment

Objective: To determine if an airborne cue from damaged plants induces a defensive chemical response in undamaged neighbors.

Experimental Workflow:

Caption: Workflow of the Baldwin and Schultz (1983) experiment.

Detailed Methodology:

-

Plant Material: Potted poplar (Populus x euroamericana) ramets and sugar maple (Acer saccharum) seedlings.

-

Experimental Enclosures: Two airtight Plexiglas cages (120 by 60 by 60 cm). One cage housed the "damaged" and "undamaged-exposed" plants, while the other housed the "undamaged-control" plants. Air was drawn through charcoal filters and then circulated between the cages.

-

Damage Treatment: For the damaged group, 7% of the total leaf area of each plant was torn in half, avoiding the midrib.

-

Sampling: Leaf tissue was collected from all groups at 36 and 52 hours after the damage was inflicted.

-

Chemical Analysis:

-

Extraction: Leaf samples were ground in 50% methanol.

-

Total Phenolics: The concentration of total phenolics was determined using the Folin-Denis method, with results expressed as tannic acid equivalents.

-

Hydrolyzable and Condensed Tannins: These were also quantified using established colorimetric methods.

-

Rhoades (1983): Field Observations of Inter-plant Communication

Objective: To investigate whether willows under natural herbivore attack could induce defensive responses in neighboring, unattacked willows.

Experimental Design:

Caption: Logical flow of the Rhoades (1983) field study.

Detailed Methodology:

-

Study Site: A natural population of Sitka willow (Salix sitchensis).

-

Treatment Groups:

-

"Attacked" willows naturally infested with western tent caterpillars (Malacosoma californicum).

-

"Nearby" uninfested willows growing in close proximity to the attacked group.

-

"Distant" uninfested willows from a separate location, serving as a control.

-

-

Bioassay:

-

Leaves were collected from all three groups of willows.

-

The collected leaves were fed to tent caterpillar larvae in a laboratory setting.

-

The growth rates of the larvae were measured and compared across the different leaf sources to assess leaf quality and palatability.

-

III. Quantitative Data from Early Studies

Table 1: Changes in Phenolic Concentrations in Poplar and Sugar Maple Leaves (Baldwin and Schultz, 1983)

| Plant Species | Treatment Group | Time (hours) | Total Phenolics (% change from control) | Hydrolyzable Tannins (% change from control) | Condensed Tannins (% change from control) |

| Poplar | Damaged | 52 | +32% | +45% | +28% |

| Undamaged-Exposed | 52 | +25% | +38% | +22% | |

| Sugar Maple | Damaged | 36 | +41% | +55% | +35% |

| Undamaged-Exposed | 36 | +28% | +42% | +25% |

*Statistically significant increase compared to the undamaged-control group.

Table 2: Larval Growth Rates in Response to Willow Leaf Quality (Rhoades, 1983)

| Willow Group | Larval Relative Growth Rate (mg/day/mg initial weight) |

| From Attacked Trees | 0.15 ± 0.03 |

| From Nearby Uninfested Trees | 0.18 ± 0.04 |

| From Distant Uninfested Trees (Control) | 0.25 ± 0.05 |

IV. Early Understanding of GLV Biosynthesis and Signaling

The precise identification of the airborne signals and the biochemical pathways responsible for their production and perception was still in its infancy in the early 1980s. However, the oxylipin pathway was emerging as the central route for the formation of C6 volatiles.

The Oxylipin Pathway: A Nascent View

The biosynthesis of GLVs was understood to originate from the oxidative cleavage of polyunsaturated fatty acids, primarily linolenic and linoleic acids, which are abundant in chloroplast membranes.

Caption: Simplified GLV biosynthesis pathway as understood in early research.

Upon mechanical damage to plant tissues, membrane-bound fatty acids are released and acted upon by lipoxygenase (LOX) to form 13-hydroperoxides. These intermediates are then cleaved by hydroperoxide lyase (HPL) to produce the initial C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid. (Z)-3-hexenal can then be isomerized to (E)-2-hexenal or reduced to (Z)-3-hexenol, which can be further esterified.

Proposed Signaling in Receiver Plants

The mechanism by which undamaged plants perceived and responded to these airborne cues was largely speculative. The leading hypothesis was that the volatile compounds, upon entering the receiver plant's leaves through the stomata, triggered an internal signaling cascade that led to the activation of defense-related genes and the subsequent production of protective secondary metabolites like phenolic compounds and tannins. The specifics of this signal transduction pathway, including the receptors and downstream signaling molecules, would be the subject of intense research in the decades that followed.

Conclusion

The early studies on green leaf volatiles, particularly the groundbreaking work of Baldwin and Schultz and Rhoades, fundamentally changed our perception of plants from passive organisms to active participants in complex ecological interactions. Their pioneering experiments, though lacking the sophisticated analytical tools of modern science, provided the first concrete evidence for airborne plant-plant communication and laid the foundation for the now-flourishing field of chemical ecology. The experimental protocols and quantitative data from this era, as detailed in this guide, serve as a testament to the ingenuity of these early researchers and remain a cornerstone of our understanding of the intricate chemical language of the plant world.

References

The Pivotal Role of cis-3-Hexenoic Acid and Related Green Leaf Volatiles in Plant-Insect Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Green Leaf Volatiles (GLVs), a class of C6 compounds including cis-3-Hexenoic acid, are rapidly released by plants upon tissue damage. These molecules are crucial mediators of plant-insect interactions, acting as both direct defenses and as signals in tritrophic systems. This technical guide provides an in-depth analysis of the biosynthesis of cis-3-Hexenoic acid, its role as a semiochemical, and the experimental methodologies used to study its effects on insects. While specific quantitative data for cis-3-Hexenoic acid is limited in current literature, this guide synthesizes available information on closely related and well-studied GLVs, such as cis-3-hexenol and cis-3-hexenyl acetate, to provide a comprehensive understanding of this class of compounds. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to serve as a valuable resource for researchers in chemical ecology and drug development.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to deter herbivores. Among these are the Green Leaf Volatiles (GLVs), which are responsible for the characteristic smell of freshly cut grass[1]. These C6-compounds, including aldehydes, alcohols, and esters, are produced via the lipoxygenase (LOX) pathway and are released within seconds to minutes of mechanical damage or herbivore attack[2][3]. Cis-3-Hexenoic acid, along with its more extensively studied relatives cis-3-hexenol and cis-3-hexenyl acetate, plays a significant role in these interactions.

GLVs can act as direct defenses by repelling or deterring herbivores, and as indirect defenses by attracting the natural enemies of herbivores, such as predators and parasitoids[4][5]. This function in tritrophic interactions makes them a key area of study for the development of novel pest management strategies[4]. Understanding the biosynthesis, perception, and behavioral effects of these compounds is crucial for harnessing their potential. This guide provides a technical overview of the current knowledge on cis-3-Hexenoic acid and its related compounds in the context of plant-insect interactions.

Biosynthesis of cis-3-Hexenoic Acid and Related GLVs

The biosynthesis of cis-3-Hexenoic acid and other C6 GLVs originates from the oxygenation of fatty acids through the lipoxygenase (LOX) pathway. The primary precursors are linolenic acid (C18:3) and linoleic acid (C18:2), which are released from chloroplast membranes upon cell damage.

The key steps in the pathway are:

-

Lipoxygenase (LOX) Activity : In the chloroplast, 13-lipoxygenase catalyzes the addition of molecular oxygen to linolenic acid to form 13-hydroperoxy-linolenic acid.

-

Hydroperoxide Lyase (HPL) Cleavage : The hydroperoxide is then cleaved by hydroperoxide lyase (HPL) into two fragments: the 12-carbon compound 12-oxo-(Z)-9-dodecenoic acid (traumatin) and the 6-carbon aldehyde, (Z)-3-hexenal.

-

Isomerization and Reduction : (Z)-3-hexenal can be isomerized to (E)-2-hexenal. Both aldehydes can be reduced by alcohol dehydrogenase (ADH) to their corresponding alcohols, (Z)-3-hexenol and (E)-2-hexenol.

-

Oxidation to Carboxylic Acid : While less commonly detailed in the literature for volatile emission, the aldehyde (Z)-3-hexenal can be oxidized by an aldehyde dehydrogenase to form cis-3-Hexenoic acid.

-

Esterification : (Z)-3-hexenol can be further converted to various esters, most commonly (Z)-3-hexenyl acetate, by acetyl-CoA:(Z)-3-hexen-1-ol acetyltransferase (CHAT).

Quantitative Data on GLV Emission

While specific quantitative data for cis-3-Hexenoic acid emission upon herbivory is scarce in the reviewed literature, extensive research has quantified the release of other major GLVs, particularly cis-3-hexenol and cis-3-hexenyl acetate. These emissions are highly variable and depend on the plant species, the herbivore, and environmental conditions. The following table summarizes representative data for GLV emissions from different plant species after herbivore damage.

| Plant Species | Herbivore | GLV Compound | Emission Rate (ng g⁻¹ FW h⁻¹) | Reference |

| Nicotiana attenuata | Manduca quinquemaculata | cis-3-Hexen-1-ol | ~150-200 | [6] |

| Nicotiana attenuata | Manduca quinquemaculata | cis-3-Hexenyl acetate | ~20-50 | [6] |

| Trifolium pratense | Spodoptera littoralis | (Z)-β-ocimene | ~1000 | [7] |

| Trifolium pratense | Spodoptera littoralis | Linalool | ~150 | [7] |

| Alnus glutinosa | Cabera pusaria | Monoterpenes & LOX products | Dose-dependent increase | [8] |

| Glycine max | Herbivory | (Z)-3-Hexenal | Significantly increased | [9] |

| Glycine max | Herbivory | (Z)-3-Hexenol | Significantly increased | [9] |

| Glycine max | Herbivory | (Z)-3-Hexenyl acetate | Significantly increased | [9] |

Note: The data presented are approximate values derived from graphical representations or text descriptions in the cited literature and are intended for comparative purposes.

Insect Behavioral and Electrophysiological Responses

The perception of GLVs by insects is primarily through their olfactory system. These compounds can elicit both attraction and repulsion, depending on the insect species, the concentration of the compound, and the ecological context. Electrophysiological techniques, such as electroantennography (EAG), are used to measure the response of the insect's antenna to specific odorants.

| Insect Species | GLV Compound | Response Type | Experimental Assay | Reference |

| Philaenus spumarius (females) | cis-3-Hexenyl acetate | Attraction | Four-arm olfactometer | [10] |

| Philaenus spumarius (females) | cis-3-Hexen-1-ol | Attraction | Four-arm olfactometer | [10] |

| Manduca sexta | cis-3-Hexen-1-ol | Increased predation | Field experiment | [4] |

| Lepidoptera (general) | cis-3-Hexen-1-ol | Decreased oviposition | Field experiment | [6] |

| Ostrinia furnacalis (neonate larvae) | (Z)-3-hexenol | Repellence | Behavioral assay | [4] |

| Various herbivorous insects | (Z)-3-hexenol | EAG response | Electroantennography | [4] |

| Natural enemies (general) | C6-alcohols | Attraction | Various bioassays | [4] |

Note: The lack of specific data for cis-3-Hexenoic acid in these tables highlights a significant gap in the current research landscape and presents an opportunity for future investigations.

Experimental Protocols

The study of plant-insect interactions involving volatile compounds requires a combination of techniques for volatile collection, chemical analysis, and behavioral and physiological assays.

Volatile Collection and Analysis

a) Dynamic Headspace Collection: This is a common method for collecting volatiles from living plants.

-

Enclose the plant or a part of it (e.g., a leaf) in a volatile collection chamber made of an inert material like glass or Teflon.

-

Pump purified air through the chamber at a constant flow rate.

-

Pass the outgoing air through an adsorbent trap (e.g., Porapak Q or Tenax TA) to capture the volatile compounds.

-

Elute the trapped volatiles with a solvent (e.g., hexane or dichloromethane) or use thermal desorption for analysis.

-

Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the compounds. An internal standard is often added for accurate quantification.[6][7]

b) Solid-Phase Microextraction (SPME): SPME is a solvent-free method for extracting volatiles from the headspace.

-

Enclose the plant material in a sealed vial.

-